1-fluoro-2-[(4-nitrobenzyl)oxy]benzene
Description
1-Fluoro-2-[(4-nitrobenzyl)oxy]benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a fluorine atom at the 1-position and a 4-nitrobenzyloxy group at the 2-position. The nitro group on the benzyl moiety introduces strong electron-withdrawing effects, while the fluorine atom influences both electronic and steric properties.
Properties
IUPAC Name |
1-fluoro-2-[(4-nitrophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)15(16)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVWIIIRLJIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Effects on Physical and Chemical Properties
- Positional Isomerism: 1-Fluoro-2-(2-Nitrophenoxy)Benzene (): The nitro group is positioned ortho on the phenoxy ring rather than para on the benzyl group. The synthesis yield (88%) under microwave conditions highlights efficient coupling methodologies . 1-Fluoro-4-Methoxy-2-Nitrobenzene (): Replacing the benzyloxy group with methoxy simplifies the structure but eliminates the ether linkage’s stability. Methoxy’s electron-donating nature contrasts with nitrobenzyloxy’s electron-withdrawing effects, impacting solubility and interaction with biological targets .
Halogen vs. Alkyl Substituents :
- 1-Isopropyl-4-Methyl-2-((4-Nitrobenzyl)Oxy)Benzene (): The addition of isopropyl and methyl groups increases hydrophobicity (molecular weight: 285.34 g/mol) compared to the target compound (estimated ~277.23 g/mol). These substituents enhance lipophilicity, which may improve membrane permeability in pesticidal applications .
- 1-Chloro-5-Fluoro-2-((4-Fluorobenzyl)Oxy)-4-Nitrobenzene (): Dual halogenation (Cl, F) and a para-nitro group contribute to higher molecular weight (318.57 g/mol) and distinct hazards (e.g., H315, H319). Chlorine’s stronger electron-withdrawing effect may increase oxidative stability but reduce metabolic degradation rates .
2.2. Stability and Reactivity
Ether vs. Ester Linkages :
Ether derivatives, such as the target compound and 2-Isopropyl-4-Methyl-2-((4-Nitrobenzyl)Oxy)Benzene (), exhibit superior hydrolytic stability compared to ester analogs. Esters degrade readily in aqueous environments, whereas ethers require harsher conditions (e.g., acidic/basic hydrolysis), making them suitable for long-lasting agrochemical formulations .Nitro Group Reduction :
The nitro group in 4-Nitrobenzyl Alcohol () and related compounds can be reduced to amines using agents like sodium dithionite (). For the target compound, reduction of the benzyl-bound nitro group may yield a primary amine, altering bioactivity and enabling further derivatization .
Data Table: Key Comparative Properties
Q & A
Q. What are the key synthetic pathways for 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene, and how do reaction conditions impact yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the nitrobenzyl group can be introduced via Williamson ether synthesis, where 4-nitrobenzyl bromide reacts with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and inert atmospheres are critical to minimize side reactions like hydrolysis of the nitro group . Evidence from analogous compounds (e.g., 1-chloro-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene) highlights the importance of catalysts (e.g., Pd for cross-coupling) and solvent polarity in achieving >70% yields .
Q. How do the nitro and fluoro substituents influence the compound’s electronic properties and reactivity?
The electron-withdrawing nitro group (-NO₂) at the para position decreases electron density on the benzene ring, enhancing electrophilic substitution resistance. The ortho-fluoro group further polarizes the aromatic system, directing subsequent reactions (e.g., nitration or halogenation) to meta positions. Spectroscopic data (e.g., ¹⁹F NMR) from similar fluoronitrobenzene derivatives show distinct chemical shifts (δ = -110 to -120 ppm), correlating with electronic effects .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers prioritize?
- ¹H/¹³C NMR : Look for splitting patterns in aromatic protons (e.g., doublets for fluorine coupling) and nitrobenzyl methylene protons (δ ~4.5–5.0 ppm).
- FT-IR : Confirm the presence of C-F (1200–1100 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or benzyloxy groups) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the compound’s interactions with biological targets like enzymes or receptors?
Density Functional Theory (DFT) calculations can model the compound’s electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO) to predict binding affinities. For example, studies on fluorinated nitroaromatics demonstrate that the nitro group’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites . Software like Gaussian or ORCA can optimize geometries using B3LYP/6-311+G(d,p) basis sets .
Q. What strategies mitigate regioselectivity challenges during derivatization of this compound?
Regioselective functionalization requires careful control of directing groups. For example:
- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct reactions to less deactivated positions.
- Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts selectively modifies positions ortho to the fluoro group, leveraging steric and electronic effects .
Q. How do structural modifications (e.g., replacing the nitro group with other electron-withdrawing groups) alter the compound’s biological activity?
Replacing -NO₂ with -CF₃ or -CN maintains electron withdrawal but changes steric bulk. In vitro assays on fluorobenzene derivatives show that nitro-to-cyano substitution reduces cytotoxicity by 40% in certain cell lines, while trifluoromethyl groups enhance metabolic stability . Bioisostere screening (e.g., using PubChem BioAssay data) is recommended for structure-activity relationship (SAR) studies .
Q. What are the challenges in analyzing degradation products of this compound under oxidative or reductive conditions?
Reduction of the nitro group to -NH₂ (e.g., using H₂/Pd-C) generates amine intermediates, which require quenching to prevent polymerization. Oxidation (e.g., with KMnO₄) may produce quinones or carboxylic acids. LC-MS/MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile + 0.1% formic acid) effectively separates and identifies degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
